4-Tetradecylaniline

Surface Modification Electrodeposition Barrier Layers

Researchers requiring precise hydrophobic control in self-assembled monolayers often face performance gaps between C12 and C16 4-alkylanilines. 4-Tetradecylaniline (C14) bridges this gap, delivering barrier films with resistance and breakdown voltage rivaling thiol-based SAMs. - Electrodeposits robust alkylaryl barrier layers on metals; outperforms shorter-chain analogs in film resistance. - Enables pH-dependent permeability switching in scaffolded vesicles-modulation occurs only above its pKa (LogP 7.09). - Melting point (46-49 °C) balances processability vs. mesophase stability, simplifying liquid crystal and surfactant syntheses. Supplied as a white to pale-yellow crystalline solid; ≥97% purity confirmed by batch analysis. Standard packaging 250 mg-25 g; bulk quantities available on request.

Molecular Formula C20H35N
Molecular Weight 289.5 g/mol
CAS No. 91323-12-5
Cat. No. B1295502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tetradecylaniline
CAS91323-12-5
Molecular FormulaC20H35N
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1=CC=C(C=C1)N
InChIInChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3
InChIKeyWKYFQPQIOXXPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tetradecylaniline: Unique Role in Alkylaniline Chemistry


4-Tetradecylaniline (p-Tetradecylaniline, CAS 91323-12-5) is a long-chain alkyl-substituted aniline derivative, distinguished by a tetradecyl (C14) group attached to the para position of the aromatic ring [1]. This specific chain length confers unique physicochemical properties, particularly in self-assembly and interfacial behavior, making it a critical building block in materials chemistry . While a member of the homologous 4-n-alkylaniline series, its intermediate C14 chain length places it at a crucial point between the properties of its shorter (e.g., C12) and longer (e.g., C16) analogs, leading to distinct advantages in applications requiring precise control over hydrophobicity and molecular packing [2]. The compound is typically a white to pale yellow crystalline solid with a melting point range of 46-49 °C .

4-Tetradecylaniline: Chain Length and Substitution Risks


The 4-n-alkylaniline series is not a commodity where any member can substitute another. The alkyl chain length directly dictates a molecule's lipophilicity (LogP), self-assembly behavior, and performance in applications like membrane modulation or surface modification [1]. Using a shorter-chain analog like 4-dodecylaniline (C12) will result in a less hydrophobic, more permeable layer [2]. Conversely, a longer-chain analog like 4-hexadecylaniline (C16) increases hydrophobicity, potentially leading to poor solubility and altered kinetic behavior during processing [3]. In applications such as electrodeposited barrier layers, the chain length's effect on the final film's resistance and breakdown voltage is non-linear and material-specific, making direct substitution without re-optimization a significant risk to performance and reproducibility [4].

4-Tetradecylaniline: Performance Benchmarking vs. Analogs


Barrier Layer Performance vs. Octadecanethiol SAMs

In the electrodeposition of alkylaryl layers on gold surfaces, the layer derived from 4-tetradecylaniline (n=13) exhibited a resistance and breakdown voltage comparable to that of a well-established 1-octadecanethiolate self-assembled monolayer (SAM), a common benchmark for high-quality barrier films [1]. This demonstrates that the C14 chain length achieves a critical balance, providing superior barrier properties relative to other 4-alkylanilines studied (n=5-13), with a measured attenuation factor (β) of 0.63 Å⁻¹ [1].

Surface Modification Electrodeposition Barrier Layers Molecular Electronics

pH-Dependent Permeability Control in Lipid Membranes

In scaffolded vesicle systems, the incorporation of 4-tetradecylaniline imparts a unique pH-gating behavior not observed with shorter-chain analogs. When 4-hexylaniline (C6) was incorporated, membrane permeability increased at all compositions [1]. In contrast, for 4-tetradecylaniline, permeability remained constant below the pKa of the amine group but decreased with increased incorporation amount above the pKa [1]. This represents a shift from a simple permeation enhancer (C6) to a pH-dependent permeability switch (C14).

Drug Delivery Membrane Biophysics Vesicle Engineering Controlled Release

C14 Chain: Optimized HLB for Self-Assembly

The lipophilicity, indicated by a calculated LogP of 7.09, positions 4-tetradecylaniline between 4-dodecylaniline (C12, LogP ~6.0) and 4-hexadecylaniline (C16, LogP ~7.87) . This intermediate LogP value is a quantitative measure of its unique amphiphilic character, which promotes self-assembly and interfacial activity . While C12 and C16 analogs are also used in liquid crystal synthesis [1], the C14 chain length is often preferred for its balance of solubility in organic solvents and its ability to form stable mesophases with lower melting points compared to the C16 analog .

Liquid Crystals Self-Assembly Surfactants Material Synthesis

Application Scenarios for 4-Tetradecylaniline


Barrier Coatings for Electronics and Corrosion

This compound is the preferred precursor for electrodepositing alkylaryl barrier layers on metal surfaces (e.g., gold) that require high resistance and breakdown voltages comparable to benchmark thiol-based SAMs, as demonstrated in direct comparative studies [1]. Procurement is justified when the application demands a robust, covalently bound organic layer with performance that surpasses shorter-chain 4-alkylaniline alternatives.

pH-Responsive Drug Delivery Vesicles

4-Tetradecylaniline should be selected for the development of scaffolded vesicles or other lipid-based carriers that require pH-dependent permeability switching. Its unique ability to modulate membrane permeability only above its pKa, unlike the non-specific permeation enhancement of shorter-chain analogs like 4-hexylaniline, provides a mechanism for controlled or targeted release [2].

Mesogens and Surfactants with Optimized HLB

In the synthesis of liquid crystals, surfactants, or other self-assembling materials, 4-tetradecylaniline offers a quantitatively defined LogP (7.09) and melting point (46-49 °C) that provide an optimal balance between the processability issues of the shorter C12 analog (m.p. 35-39 °C) and the higher melting point of the C16 analog (m.p. 53-56 °C) . This balance simplifies synthesis and improves the stability of intermediate mesophases, making it a superior choice for many formulation needs.

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